molecular formula C9H14N2O2 B13837895 N-acetyl-2,4-methanoproline N-methylamide

N-acetyl-2,4-methanoproline N-methylamide

Cat. No.: B13837895
M. Wt: 182.22 g/mol
InChI Key: NROGNZARCDIOBM-UHFFFAOYSA-N
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Description

N-acetyl-2,4-methanoproline N-methylamide is a synthetic compound derived from proline, an amino acid. This compound is characterized by the presence of a methylene-bridged proline structure, which imparts unique conformational and stereoelectronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2,4-methanoproline N-methylamide typically involves multiple steps. One method starts with the formation of a bicyclic skeleton through an intramolecular nucleophilic substitution. For instance, allyl benzyl ether can be used as a starting material, which undergoes a series of reactions to form the desired compound . The overall yield of this synthesis is around 10%, and the key step involves the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2,4-methanoproline N-methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-acetyl-2,4-methanoproline N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene-bridged proline structure allows it to mimic the spatial and conformational characteristics of natural amino acids, thereby influencing biological activity. This compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-2,4-methanoproline N-methylamide stands out due to its specific acetyl and methylamide modifications, which enhance its stability and biological activity. These modifications also allow for greater versatility in chemical reactions and applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-acetyl-N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-6(12)11-5-7-3-9(11,4-7)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13)

InChI Key

NROGNZARCDIOBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC1(C2)C(=O)NC

Origin of Product

United States

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